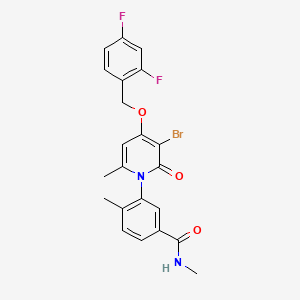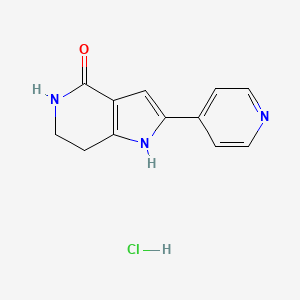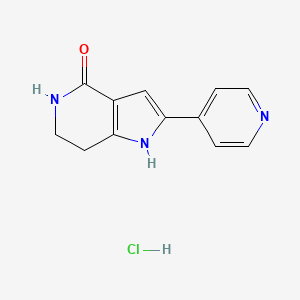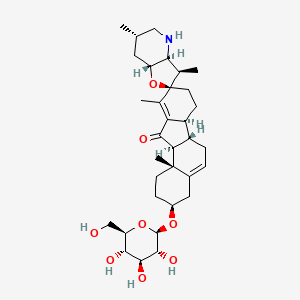
Pseudojervina
Descripción general
Descripción
Pseudojervine is a glycoalkaloid that has been found in plants . It has been shown to have anti-inflammatory, analgesic, and antipyretic activities in animal models . It also has cytotoxic effects on cancer cells in vitro .
Synthesis Analysis
There are limited studies on alkaloid synthesis and its metabolic pathways in plants . To elucidate the alkaloid pathway and identify novel biosynthetic enzymes and compounds, transcriptome and metabolome profiling has been conducted in leaves and roots .Molecular Structure Analysis
Pseudojervine has a molecular formula of C33H49NO8 . Its molecular weight is 587.74 . It has 15 defined stereocentres .Physical And Chemical Properties Analysis
Pseudojervine has a density of 1.3±0.1 g/cm3 . Its boiling point is 766.2±60.0 °C at 760 mmHg . The vapour pressure is 0.0±5.9 mmHg at 25°C . The enthalpy of vaporization is 127.2±6.0 kJ/mol . The flash point is 417.2±32.9 °C . The index of refraction is 1.616 . The molar refractivity is 154.6±0.4 cm3 . It has 9 H bond acceptors and 5 H bond donors .Aplicaciones Científicas De Investigación
Farmacología: Agregación Plaquetaria Antiplaquetaria
La pseudojervina se ha identificado como que tiene una actividad inhibitoria leve contra la agregación plaquetaria. Esta propiedad es significativa en el desarrollo de tratamientos para afecciones relacionadas con coágulos sanguíneos y enfermedades cardiovasculares .
Química Analítica: Determinación de Alcaloides Esteroideos
Se han desarrollado métodos de cromatografía líquida de alto rendimiento (HPLC) para la determinación simultánea de alcaloides esteroideos, incluida la this compound. Esto es crucial para el control de calidad y los estudios farmacocinéticos en la investigación farmacéutica .
Investigación de Plantas Medicinales: Perfil de Alcaloides
La this compound es uno de los alcaloides esteroideos extraídos de plantas del género Veratrum, que se caracterizan por diversas actividades farmacológicas. Su presencia es significativa en el perfil de transcriptoma y metaboloma de las plantas medicinales .
Terapéutica: Actividades Antitumorales y Antifúngicas
La investigación ha indicado que la this compound y los compuestos relacionados exhiben actividades antitumorales y antifúngicas, lo que los convierte en candidatos potenciales para el desarrollo de fármacos en oncología y enfermedades infecciosas .
Investigación Cardiovascular: Acción Cardiaca Antiaceleradora
La this compound se ha asociado con la acción cardíaca antiaceleradora, lo que podría ser beneficioso para tratar ciertas afecciones cardíacas al modular la función cardíaca .
Investigación del Cáncer: Inhibición de la Vía Hedgehog
Los alcaloides de Veratrum californicum, incluida la this compound, han demostrado inhibir la señalización de la vía hedgehog, que está implicada en la proliferación de varios tipos de cáncer. Esto lo convierte en un objetivo para la investigación terapéutica del cáncer .
Virología: Estudios de Bloqueo de la Entrada de SARS-CoV-2
Si bien no está directamente relacionado con la this compound, los alcaloides esteroideos son parte de los estudios que apuntan a bloquear la entrada de virus como el SARS-CoV-2 al dirigirse a proteínas específicas involucradas en la entrada viral a las células huésped .
Farmacología Antiinflamatoria
La this compound se ha asociado con actividades farmacológicas antiinflamatorias, lo cual es importante para desarrollar tratamientos para enfermedades inflamatorias .
Mecanismo De Acción
Target of Action
Pseudojervine is a glycoalkaloid that primarily targets platelets . Platelets play a crucial role in blood clotting and wound healing. Pseudojervine exhibits a feeble inhibitory activity against platelet aggregation .
Mode of Action
It is known to inhibit platelet aggregation . This suggests that Pseudojervine may interact with receptors or enzymes involved in the platelet aggregation process, thereby preventing the platelets from clumping together.
Biochemical Pathways
Given its inhibitory effect on platelet aggregation, it is likely that pseudojervine impacts the pathways involved in blood coagulation and thrombus formation .
Pharmacokinetics
A high-performance liquid chromatography method has been developed for the simultaneous determination of pseudojervine and other steroidal alkaloids . This suggests that it is possible to monitor the levels of Pseudojervine in biological samples, which could aid in future pharmacokinetic studies.
Result of Action
The primary result of Pseudojervine’s action is the inhibition of platelet aggregation . This could potentially lead to a decrease in blood clot formation.
Direcciones Futuras
Propiedades
IUPAC Name |
(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H49NO8/c1-15-11-22-26(34-13-15)17(3)33(42-22)10-8-20-21-6-5-18-12-19(40-31-30(39)29(38)27(36)23(14-35)41-31)7-9-32(18,4)25(21)28(37)24(20)16(33)2/h5,15,17,19-23,25-27,29-31,34-36,38-39H,6-14H2,1-4H3/t15-,17+,19-,20-,21-,22+,23+,25+,26-,27+,29-,30+,31+,32-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDDDNUKNMMWBD-VPLHBGEQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5C(=O)C4=C3C)C)OC7C(C(C(C(O7)CO)O)O)O)C)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5C(=O)C4=C3C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H49NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36069-05-3 | |
| Record name | Pseudojervine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36069-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pseudojervine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036069053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PSEUDOJERVINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZVR3FG6VQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



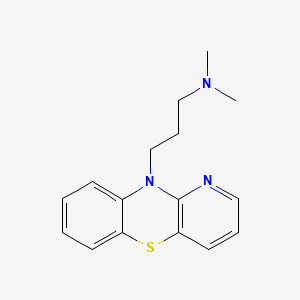

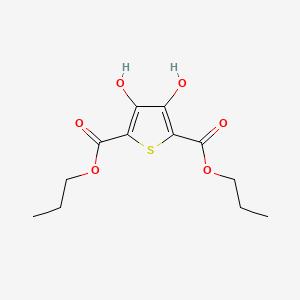




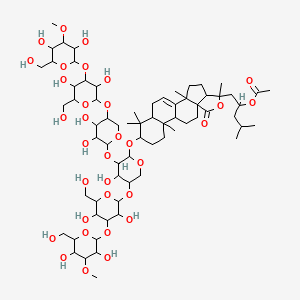
![2-[(2-1H-indol-3-yl-acetyl)-methylamino]-N-(4-isopropylphenyl)-2-phenylacetamide](/img/structure/B1679751.png)


